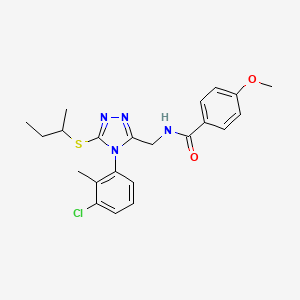
N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound primarily used in the field of medicinal chemistry. It falls under the category of triazole derivatives, which are known for their wide range of biological activities.
準備方法
Synthetic Routes: The synthesis of N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves multiple steps:
Formation of Triazole Ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: : The sec-butylthio group and 3-chloro-2-methylphenyl group can be introduced via nucleophilic substitution reactions.
Coupling Reaction: : The final step involves coupling the triazole derivative with 4-methoxybenzamide under optimized conditions, typically using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. Techniques like continuous flow synthesis, which allows for better control of reaction conditions, might be employed.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the sulfur atom of the sec-butylthio group.
Reduction: : Reduction reactions can be carried out on the nitro groups if present in any precursor, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions are common for introducing various functional groups.
Oxidizing Agents: : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).
Reducing Agents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Solvents: : Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used.
Oxidation of the sec-butylthio group can lead to sulfoxides or sulfones.
Reduction of nitro groups (if present in intermediates) will produce amines.
Substitution reactions can yield a variety of derivatives with different biological activities.
科学的研究の応用
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: This compound is investigated for its potential use as a pharmaceutical agent. Its triazole moiety makes it a candidate for developing drugs that can inhibit enzymes like cytochrome P450.
Industry: In industry, it is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The exact mechanism by which this compound exerts its biological effects depends on the target molecule. Generally, triazole derivatives interact with enzymes, inhibiting their activity by binding to their active sites. This compound, in particular, is thought to interfere with enzyme pathways critical for the survival of microorganisms or cancer cells.
類似化合物との比較
Similar Compounds:
Fluconazole: : A triazole derivative used as an antifungal agent.
Itraconazole: : Another antifungal triazole, known for its broad-spectrum activity.
Voriconazole: : Used in the treatment of serious fungal infections.
Uniqueness: N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its specific substituents, which may confer unique binding properties and biological activities that are not observed in the similar compounds listed above.
Hope this sheds some light on the intricate details of this compound! Curious about anything specific?
特性
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2S/c1-5-14(2)30-22-26-25-20(27(22)19-8-6-7-18(23)15(19)3)13-24-21(28)16-9-11-17(29-4)12-10-16/h6-12,14H,5,13H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLQQNETDQXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














